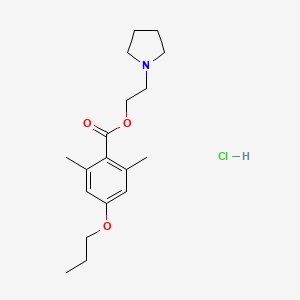
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a benzoate ester, making it a subject of interest for researchers and industrial chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride typically involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with 2-pyrrolidin-1-ylethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted benzoates.
Applications De Recherche Scientifique
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester moieties play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-methoxybenzoate
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-ethoxybenzoate
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-butoxybenzoate
Uniqueness
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride is unique due to its specific propoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5411-27-8 |
|---|---|
Formule moléculaire |
C18H28ClNO3 |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-10-21-16-12-14(2)17(15(3)13-16)18(20)22-11-9-19-7-5-6-8-19;/h12-13H,4-11H2,1-3H3;1H |
Clé InChI |
VFBOHNBICAUCDC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C(=C1)C)C(=O)OCCN2CCCC2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
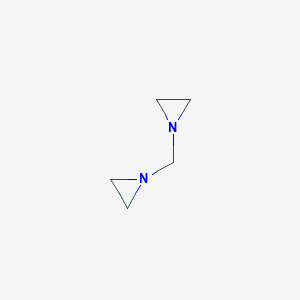
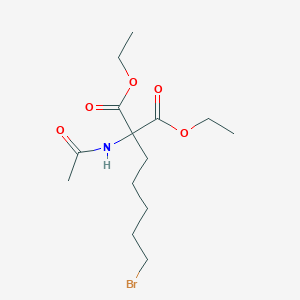
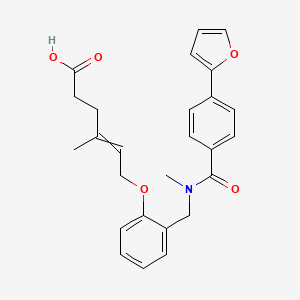

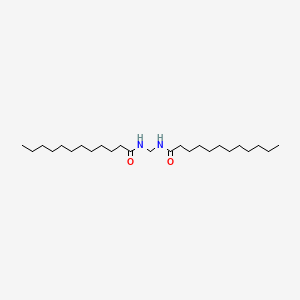
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
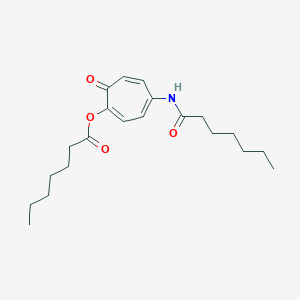


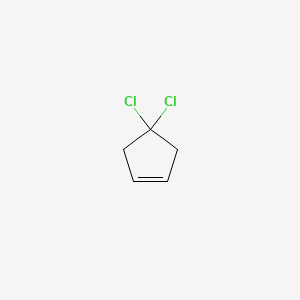
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
